molecular formula C10H8ClFO B2467835 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1092348-26-9

5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2467835
CAS No.: 1092348-26-9
M. Wt: 198.62
InChI Key: WHLBPEHNNPKLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Introduction of chlorine and fluorine atoms into a naphthalene precursor.

    Cyclization: Formation of the dihydronaphthalenone ring system through cyclization reactions.

    Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthalenones.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use in drug discovery and development due to its unique structure and reactivity.

    Biological Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.

Industry

    Chemical Industry: Used in the production of specialty chemicals and intermediates.

    Materials Industry:

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The presence of halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-fluoro-1-naphthol
  • 5-Chloro-7-fluoro-2-naphthoic acid
  • 5-Chloro-7-fluoro-1-naphthylamine

Uniqueness

The unique combination of chlorine and fluorine atoms in 5-Chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one provides distinct electronic properties that can be exploited in various applications. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-chloro-7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLBPEHNNPKLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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